Olfactory Profile Differentiation: 2,3-Dimethyl vs. 3,5-Dimethyl Isomer
The olfactory properties of dimethylcyclohexenone isomers are highly dependent on substitution pattern. The 2,3-dimethyl isomer is consistently described as having a fruity odor profile , which is critical for applications in flavor and fragrance [1]. In contrast, the 3,5-dimethyl isomer is described as having a generic 'ketone odor' [2]. This qualitative difference in odor character (fruity vs. generic ketone) is a primary driver for product selection in the flavor and fragrance industry [1].
| Evidence Dimension | Odor Character |
|---|---|
| Target Compound Data | Fruity odor |
| Comparator Or Baseline | 3,5-Dimethyl-2-cyclohexen-1-one (CAS 1123-09-7): Ketone odor [2] |
| Quantified Difference | Qualitative: Fruity vs. Ketone |
| Conditions | Sensory evaluation by trained panelists (literature description) |
Why This Matters
The distinct fruity character of 2,3-dimethyl-2-cyclohexen-1-one makes it a specific target for flavorists and perfumers, whereas the generic ketone odor of the 3,5-isomer may be unsuitable for these applications.
- [1] Chanot, J.-J., & Plessis, C. (2015). METHOD FOR SYNTHESISING CYCLOHEXENONES AND THE USE OF SAME IN THE PERFUME INDUSTRY (PH Patent No. PH12015500621A1). V. MANE FILS. View Source
- [2] Molbase. (n.d.). 3,5-二甲基-2-环己烯-1-酮. Retrieved April 23, 2026, from m.molbase.cn View Source
